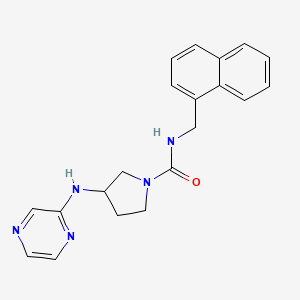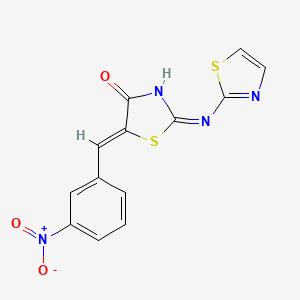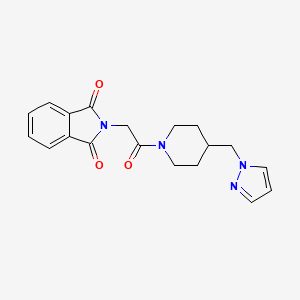![molecular formula C27H27N3O4S2 B2645702 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-42-1](/img/structure/B2645702.png)
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S2 and its molecular weight is 521.65. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential and Mechanism of Action
- PI3K Inhibitors and Anticancer Agents: 2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have been identified as novel structures for PI3K inhibitors and anticancer agents. A study synthesized compounds with these structures and assessed their antiproliferative activities against various human cancer cell lines, including A549, HCT-116, U-87 MG, and KB. The SAR (structure-activity relationship) of these compounds was preliminarily discussed, revealing significant inhibition of the PI3K/AKT/mTOR pathway and tumor growth, indicating their potential as anticancer agents (Shao et al., 2014).
Antimicrobial, Anti-inflammatory, and Psychotropic Activities
- Biological Activities and Structural Features: A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized. They demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some of the synthesized compounds also showed antimicrobial action. The study aimed to correlate the biological results with the structural characteristics and physicochemical parameters of these compounds, highlighting the importance of specific combinations of types of activities for the synthesized compounds (Zablotskaya et al., 2013).
Synthesis and Characterization for Biological Screening
- Synthesis of Heterocyclic Derivatives: The study focused on synthesizing various substituted benzamides with different functional groups and assessing their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The identity of the compounds was confirmed by spectral data, and the study contributed to the understanding of the synthesis and potential biological applications of these heterocyclic derivatives (Patel et al., 2009).
Potential as Antipsychotic Agents
- Binding Affinities and Behavioral Models: Heterocyclic analogues of a specific compound were prepared and evaluated as potential antipsychotic agents. The study included in vitro evaluations for binding affinities to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo assessments for their ability to antagonize specific behavioral responses in mice. The study's results suggest that certain derivatives have potent activities comparable to standard compounds, indicating their potential as antipsychotic agents (Norman et al., 1996).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-2-34-18-17-30-24-9-5-6-10-25(24)35-27(30)28-26(31)21-11-13-23(14-12-21)36(32,33)29-16-15-20-7-3-4-8-22(20)19-29/h3-14H,2,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLXAPXFDSHHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)
![N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2645620.png)
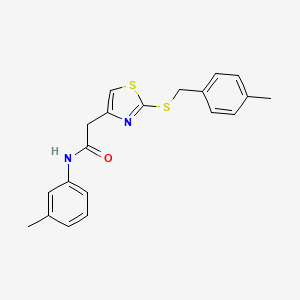
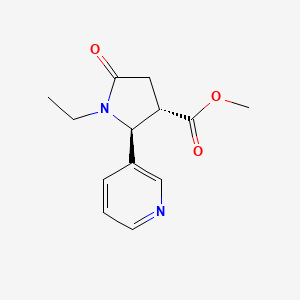
![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2645625.png)
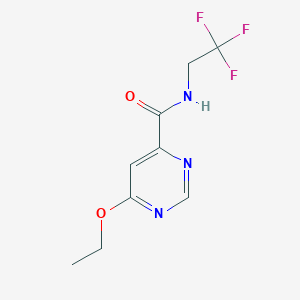
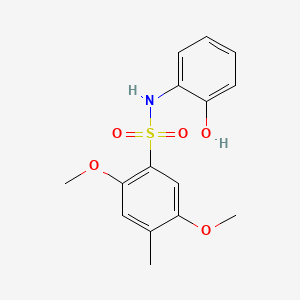
![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)
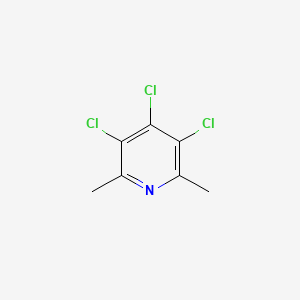
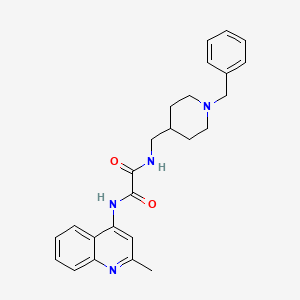
![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)
